Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An analogue of Adapalene
Brand Name: Vulcanchem
CAS No.: 106685-41-0
VCID: VC21327389
InChI: InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5
Molecular Formula: C29H30O3
Molecular Weight: 426.5 g/mol

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate

CAS No.: 106685-41-0

VCID: VC21327389

Molecular Formula: C29H30O3

Molecular Weight: 426.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate - 106685-41-0

Description

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is a complex organic compound with a unique structure that combines an adamantane moiety with a naphthoate ester. This compound is also known as Adapalene Methyl Ester and has a CAS number of 106685-41-0. Its molecular formula is C29H30O3, and it has a molecular weight of 426.55 g/mol .

Synthesis

The synthesis of Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate typically involves several steps:

  • Formation of the Adamantane Derivative: The adamantane moiety is introduced through reactions involving adamantane and suitable reagents.

  • Coupling with Methoxyphenyl Group: The adamantane intermediate is then coupled with a methoxyphenyl derivative.

  • Esterification: The final step involves esterifying the naphthoic acid with methanol in the presence of a catalyst.

Dermatological Applications

Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate is used in dermatological treatments, particularly for acne, due to its retinoid properties. It promotes cell turnover and prevents clogged pores by modulating cellular growth and differentiation.

Pharmaceutical Research

The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities. Its adamantane moiety enhances lipophilicity, which may influence its absorption and distribution within the body.

Scientific Research

It serves as a building block for synthesizing more complex molecules and is explored as a biochemical probe due to its unique structure.

Safety and Handling

  • Hazard Statements: H315 (causes skin irritation) and H319 (causes serious eye irritation) .

  • Precautionary Statements: P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

  • Storage: Should be stored sealed in a dry environment at room temperature .

Synthesis Steps

StepDescription
1. Formation of Adamantane DerivativeIntroduction of adamantane moiety through reactions with adamantane and reagents.
2. Coupling with Methoxyphenyl GroupReaction of adamantane intermediate with methoxyphenyl derivative.
3. EsterificationEsterification of naphthoic acid with methanol in the presence of a catalyst.

Applications

ApplicationDescription
Dermatological TreatmentsUsed in acne treatment due to retinoid properties.
Pharmaceutical ResearchInvestigated for antiviral and anticancer activities.
Scientific ResearchUsed as a building block for complex molecules and as a biochemical probe.
CAS No. 106685-41-0
Product Name Methyl 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoate
Molecular Formula C29H30O3
Molecular Weight 426.5 g/mol
IUPAC Name methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate
Standard InChI InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3
Standard InChIKey PGXNMQBGOVUZNC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5
Canonical SMILES COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5
Appearance Solid Powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthalenecarboxylate; 6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic Acid Methyl Ester; USP Adapalene Related Compound B;
PubChem Compound 10526466
Last Modified Aug 15 2023

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